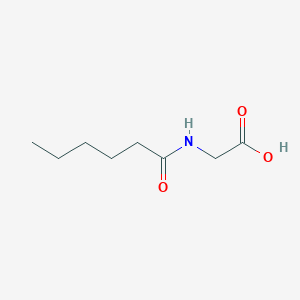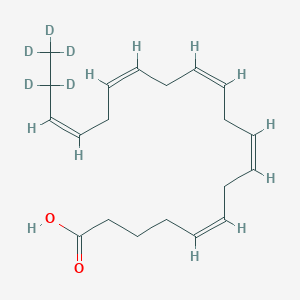
4-Nitrophenyl-3,4-O-Isopropyliden-α-D-galactopyranosid
Übersicht
Beschreibung
4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside is a chemical compound that serves as a substrate for various enzymes, including beta-galactosidase and alpha-L-fucosidase . It is commonly used in biochemical research to study enzyme activities and has applications in enzymology, biochemistry, and glycobiology .
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside is widely used in scientific research for the detection and quantification of glycosidase enzyme activity . It serves as a chromogenic substrate, allowing researchers to measure enzyme activity spectrophotometrically by monitoring the release of 4-nitrophenol . This compound is valuable in enzyme kinetics studies, inhibitor screening assays, and the investigation of glycosidase function and regulation . Its applications extend to fields such as enzymology, biochemistry, and glycobiology .
Wirkmechanismus
Target of Action
The primary target of 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside is the enzyme α-galactosidase . This enzyme plays a crucial role in the hydrolysis of α-galactosides, which are components of certain complex carbohydrates.
Mode of Action
4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside acts as a substrate for α-galactosidase . Upon interaction with the enzyme, it undergoes hydrolysis, leading to the production of 4-nitrophenol and galactose .
Biochemical Pathways
The compound’s interaction with α-galactosidase affects the glycosidase activity within the biochemical pathway . The hydrolysis of the compound leads to the release of galactose, which can then enter glycolysis, a central metabolic pathway. The other product, 4-nitrophenol, is a phenolic compound that may undergo further metabolic transformations.
Result of Action
The hydrolysis of 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside by α-galactosidase results in the production of galactose and 4-nitrophenol . This reaction can be used to measure the activity of α-galactosidase, making the compound useful in diagnostic practices .
Biochemische Analyse
Biochemical Properties
4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside has been shown to be a substrate for various enzymes such as beta-galactosidase and alpha-L-fucosidase . Its hydrolysis by beta-galactosidase produces 4-nitrophenol and galactose, while its hydrolysis by alpha-L-fucosidase produces 4-nitrophenol and L-fucose .
Molecular Mechanism
The molecular mechanism of action of 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside is primarily through its role as a substrate for specific enzymes. The compound is hydrolyzed by these enzymes, leading to the production of 4-nitrophenol and other products
Metabolic Pathways
It is known to interact with certain enzymes during hydrolysis , but the full range of its interactions with enzymes and cofactors, as well as its effects on metabolic flux or metabolite levels, are areas for further study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of acid catalysts and organic solvents to facilitate the formation of the isopropylidene acetal .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside undergoes hydrolysis reactions catalyzed by enzymes such as beta-galactosidase and alpha-L-fucosidase . These reactions result in the cleavage of the glycosidic bond, producing 4-nitrophenol and either galactose or L-fucose .
Common Reagents and Conditions: Common reagents used in these reactions include the specific enzymes (beta-galactosidase or alpha-L-fucosidase) and appropriate buffer solutions to maintain the optimal pH for enzyme activity . The reactions are typically carried out at physiological temperatures to mimic biological conditions .
Major Products Formed: The major products formed from the hydrolysis of 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside are 4-nitrophenol and either galactose or L-fucose, depending on the enzyme used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside
- 4-Nitrophenyl alpha-D-galactopyranoside
- 4-Nitrophenyl beta-D-galactopyranoside
Uniqueness: 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside is unique due to its specific structure, which allows it to be a substrate for both beta-galactosidase and alpha-L-fucosidase . This dual substrate capability makes it a versatile tool in biochemical research for studying different enzyme activities .
Eigenschaften
IUPAC Name |
(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-(4-nitrophenoxy)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO8/c1-15(2)23-12-10(7-17)22-14(11(18)13(12)24-15)21-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMELJKWGVVVNFM-RGDJUOJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512595 | |
| Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29781-32-6 | |
| Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29781-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B26116.png)











![4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B26150.png)

